cis-2-Hexyl-5-methyl-1,3-dioxane
Description
cis-2-Hexyl-5-methyl-1,3-dioxane (CAS: 41824-30-0) is a six-membered 1,3-dioxane derivative featuring a hexyl substituent at the C2 position and a methyl group at C5 in the cis configuration. Its molecular formula is C₁₁H₂₂O₂, with a molecular weight of 186.29 g/mol (calculated based on atomic composition). The compound’s structure comprises a dioxane ring (two oxygen atoms at positions 1 and 3) with a hexyl chain extending from C2 and a methyl group at C5. This structural arrangement confers moderate lipophilicity due to the hexyl group, making it relevant in applications such as solvent formulations or intermediates in organic synthesis .
Key properties include:
Properties
CAS No. |
41824-31-1 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hexyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-12-8-10(2)9-13-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZOVQWQKIOCKGED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1OCC(CO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes, including cis-2-Hexyl-5-methyl-1,3-dioxane, can be synthesized from carbonyl compounds and 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used .
Industrial Production Methods: Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-2-Hexyl-5-methyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
cis-2-Hexyl-5-methyl-1,3-dioxane has various applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Hexyl-5-methyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability . The hexyl and methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with cis-2-Hexyl-5-methyl-1,3-dioxane but differ in substituents, reactivity, and applications:
Table 1: Structural and Functional Comparison
Structural and Reactivity Differences
cis-5-Hydroxy-2-methyl-1,3-dioxane (C₅H₁₀O₃): The hydroxyl group at C5 increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like water or ethanol. This contrasts with the hydrophobic hexyl group in this compound, which favors nonpolar environments . Reactivity: The hydroxy group undergoes esterification or oxidation, whereas the hexyl group in the target compound is more inert, participating mainly in alkylation or elimination reactions .
cis-5-Isopropyl-5-(methoxymethyl)-1,3-dioxane (C₁₀H₂₀O₃) :
- The branched isopropyl and methoxymethyl groups at C5 create steric hindrance, reducing ring flexibility compared to the linear hexyl chain in the target compound. This affects packing efficiency in crystalline phases .
- Applications : The methoxymethyl group enhances stability under acidic conditions, making it suitable for controlled-release formulations, unlike the hexyl variant’s primary use in bulk solvents .
5-Acyl-1,3-dioxane Derivatives :
- Acyl groups (e.g., acetyl) at C5 introduce electrophilic sites for nucleophilic attack, enabling applications in catalysis or drug design. In contrast, the hexyl group in this compound lacks such reactivity .
Spectroscopic and Physicochemical Analysis
NMR Shifts :
- The hexyl group in this compound produces distinct ¹H NMR signals (δ 0.8–1.5 ppm for aliphatic protons) compared to the deshielded hydroxy proton (δ 2.5–3.5 ppm) in cis-5-Hydroxy-2-methyl-1,3-dioxane .
- Electron-withdrawing acyl groups in 5-acyl derivatives shift ¹³C NMR signals for C5 to δ 170–200 ppm, absent in the target compound .
Thermal Stability :
- The hexyl chain’s length increases thermal stability (decomposition >200°C) relative to smaller substituents like methyl or hydroxy groups (decomposition ~150°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
